molecular formula C12H11N3 B14176782 4-Methyl-5h-pyrido[4,3-b]indol-3-amine CAS No. 75240-17-4

4-Methyl-5h-pyrido[4,3-b]indol-3-amine

Cat. No.: B14176782
CAS No.: 75240-17-4
M. Wt: 197.24 g/mol
InChI Key: DDXIBCGNKDUWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5H-pyrido[4,3-b]indol-3-amine is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with a methyl group at the 4-position and an amine group at the 3-position. It is known for its biological activity and has been studied for various applications in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5H-pyrido[4,3-b]indol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Mechanism of Action

The mechanism of action of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This can result in the induction of apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5H-pyrido[4,3-b]indol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

75240-17-4

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-methyl-5H-pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C12H11N3/c1-7-11-9(6-14-12(7)13)8-4-2-3-5-10(8)15-11/h2-6,15H,1H3,(H2,13,14)

InChI Key

DDXIBCGNKDUWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1N)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.